3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is an organic compound that features a benzenesulfonyl group attached to a propanamide backbone, with a thiazole ring at the nitrogen position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide typically involves the following steps:
Formation of the benzenesulfonyl chloride: Benzenesulfonyl chloride is prepared by reacting benzene with chlorosulfonic acid.
Reaction with 1,3-thiazole-2-amine: The benzenesulfonyl chloride is then reacted with 1,3-thiazole-2-amine in the presence of a base such as triethylamine to form the intermediate this compound.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted amides or alcohol derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting microbial infections or cancer.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the modulation of biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(1,3-thiazol-2-yl)morpholine-benzimidazole hybrids: These compounds also contain a thiazole ring and have shown antimicrobial activity.
1,2,4-triazole derivatives: These compounds are known for their antifungal and anticancer properties.
Uniqueness
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide is unique due to the presence of both a benzenesulfonyl group and a thiazole ring, which can confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(1,3-thiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c15-11(14-12-13-7-8-18-12)6-9-19(16,17)10-4-2-1-3-5-10/h1-5,7-8H,6,9H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRMMXXCQWHJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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